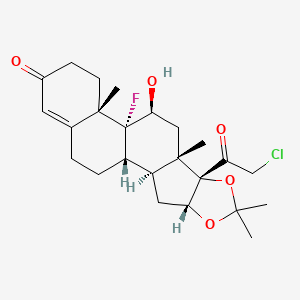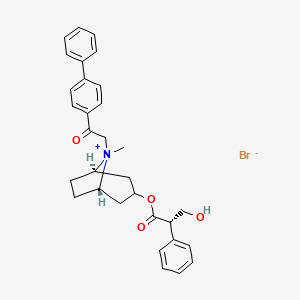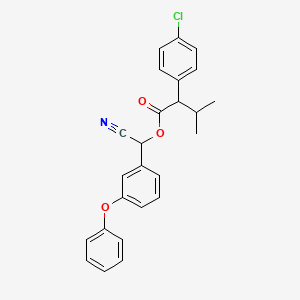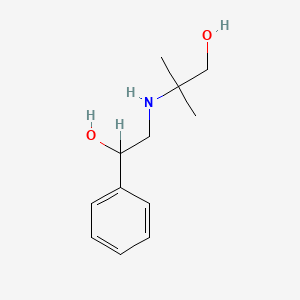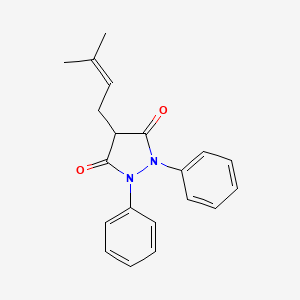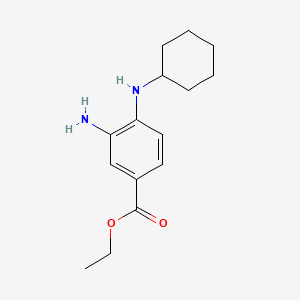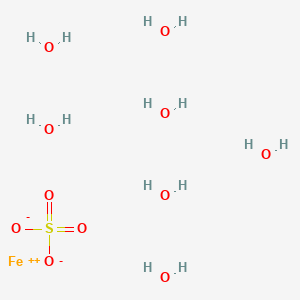
Filimarisin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
INTRODUCTION Filimarisin is a natural polyphenol compound extracted from the bark of the Chinese red pine tree. It has been used in traditional Chinese medicine for centuries, and is now being studied for its potential therapeutic properties in a variety of medical applications. SYNTHESIS METHOD this compound is synthesized from the bark of the Chinese red pine tree (Pinus tabulaeformis) through a multi-step extraction process. The bark is first dried and the components are extracted using a solvent such as ethanol. The extract is then purified and concentrated to obtain the final product. SCIENTIFIC RESEARCH APPLICATIONS this compound has a wide range of potential applications in scientific research. It has been studied for its potential therapeutic properties in a variety of medical applications, including in vivo and in vitro studies. IN VIVO In vivo studies have shown that this compound has anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. IN VITRO In vitro studies have shown that this compound has anti-bacterial, anti-viral, and anti-fungal properties. It has also been studied for its potential to inhibit the growth of cancer cells and to induce apoptosis in tumor cells. MECHANISM OF ACTION The exact mechanism of action of this compound is not yet fully understood. However, it is believed to act by targeting certain enzymes and proteins involved in the inflammatory and immune responses, as well as by inhibiting the growth of cancer cells. BIOLOGICAL ACTIVITY this compound has been shown to have a variety of biological activities, including anti-inflammatory, anti-oxidant, anti-bacterial, anti-viral, and anti-fungal properties. It has also been studied for its potential to inhibit the growth of cancer cells and to induce apoptosis in tumor cells. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS this compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as cytokines and chemokines, as well as to reduce oxidative stress. It has also been shown to induce apoptosis in tumor cells and to inhibit the growth of cancer cells. PHARMACODYNAMICS this compound has been studied for its potential therapeutic properties in a variety of medical applications. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been studied for its potential to inhibit the growth of cancer cells and to induce apoptosis in tumor cells. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS The use of this compound in laboratory experiments has several advantages. It is a natural compound, which means it is safe to use and does not have any known side effects. It is also relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in certain types of experiments. FUTURE DIRECTIONS 1. Further research into the mechanism of action of this compound, in order to better understand how it works and how it can be used in a variety of medical applications. 2. Development of new delivery systems for this compound, in order to improve its efficacy and bioavailability. 3. Investigation of the potential synergistic effects of combining this compound with other compounds, in order to enhance its therapeutic efficacy. 4. Exploration of the potential of this compound in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. 5. Investigation of the potential of this compound in the treatment of other diseases, such as diabetes, obesity, and cardiovascular disease. 6. Development of new methods for synthesizing this compound, in order to reduce the cost and improve the purity of the compound. 7. Investigation of the potential of this compound in the treatment of cancer, including the development of novel combination therapies. 8. Exploration of the potential of this compound in the treatment of other conditions, such as autoimmune diseases, inflammatory diseases, and infectious diseases. 9. Investigation of the potential of this compound in the treatment of skin conditions, such as psoriasis and eczema. 10. Exploration of the potential of this compound as a nutritional supplement, in order to improve overall health and wellbeing.
Scientific Research Applications
Neurotrophic Factors and Spinal Cord Injury
Research involving neurotrophin-secreting transplants, such as those expressing brain-derived neurotrophic factor (BDNF) and neurotrophin-3, combined with exercise, shows promising results in improving hindlimb function in rats with spinal cord injuries. These treatments stimulate axonal growth and prevent muscle atrophy, leading to improvements in motor function, especially when combined with serotonergic drug challenges (Nothias et al., 2005). Similarly, transplants of fibroblasts genetically modified to express BDNF have been shown to promote the regeneration of supraspinal axons and recovery of forelimb function, suggesting the potential of genetic and cellular therapies in treating chronic spinal cord injuries (Jin et al., 2002).
Angiogenesis and Ischemic Conditions
The combined application of basic fibroblast growth factor (bFGF) and hepatocyte growth factor (HGF) has been found to enhance blood vessel formation more effectively than either factor alone in murine models of ischemic hindlimb. This suggests that simultaneous application of multiple growth factors could be a promising strategy for treating peripheral vascular diseases (Marui et al., 2005). Moreover, the use of recombinant bFGF has shown dose-response effects in enhancing angiogenesis and improving tissue perfusion in models of acute lower limb ischemia, indicating the therapeutic potential of growth factors in ischemic conditions (Baffour et al., 1992).
Neuroprotective Effects and Tissue Engineering
Fibronectin mats and peptides have been investigated for their neuroprotective effects following spinal cord injury. These materials have shown promise in reducing apoptosis, decreasing lesion size, and enhancing locomotor performance, suggesting their potential in tissue engineering and regenerative medicine applications (King et al., 2010).
Mechanism of Action
Target of Action
Filimarisin, also known as Filipin III, is a polyene macrolide antibiotic and antifungal . It is the major component of a mixture of eight isomeric components isolated from Streptomyces filipinensis . The primary target of this compound is cholesterol present in the cell membrane .
Mode of Action
This compound interacts specifically with free cholesterol in the cell membrane . This interaction leads to changes in the membrane structure, which is believed to be the basis of its antifungal activity .
Result of Action
The binding of this compound to free cholesterol in the cell membrane alters the membrane’s structure . This alteration can inhibit the function of the membrane, leading to cellular effects such as impaired nutrient uptake and potential cell death, which underlie its antibiotic and antifungal effects .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of free cholesterol in the cell membrane . .
Biochemical Analysis
Biochemical Properties
Filimarisin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through binding to membrane sterols, altering membrane permeability and associated functions . This interaction is crucial for its antifungal activity.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering membrane permeability, which can impact cell signaling pathways, gene expression, and cellular metabolism . The binding of this compound to cholesterol in membranes forms ultrastructural aggregates and complexes .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically membrane sterols . This binding alters membrane permeability and associated functions, contributing to its antifungal activity. It also inhibits prion protein (PrP) endocytosis and causes the release of PrP from the plasma membrane .
Temporal Effects in Laboratory Settings
It is known that this compound forms stable complexes with cholesterol in membranes .
Metabolic Pathways
Its interaction with membrane sterols suggests it may play a role in sterol metabolism .
Transport and Distribution
This compound is likely transported and distributed within cells and tissues via its interaction with membrane sterols . This interaction may influence its localization or accumulation within cells.
Subcellular Localization
This compound is known to bind to cholesterol in membranes, suggesting its subcellular localization is likely associated with the cell membrane . The effects of this localization on its activity or function include altering membrane permeability and associated functions .
properties
| { "Design of Synthesis Pathway": "Filimarisin can be synthesized through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "3,4-dihydroxybenzaldehyde", "3,4-dimethoxybenzaldehyde", "2-bromo-5-methylpyridine", "methyl 4-hydroxybenzoate", "ethyl trifluoroacetate", "sodium hydroxide", "potassium carbonate", "copper(II) sulfate pentahydrate", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2,4-dihydroxy-3-methoxybenzaldehyde", "2,4-dihydroxybenzaldehyde (1.0 eq) and 3,4-dimethoxybenzaldehyde (1.2 eq) are dissolved in ethanol and heated to reflux for 4 hours. The resulting mixture is then cooled and filtered to obtain the desired product.", "Step 2: Synthesis of 2-bromo-5-methyl-3,4-dimethoxypyridine", "2-bromo-5-methylpyridine (1.0 eq) is dissolved in ethanol and treated with methyl 4-hydroxybenzoate (1.2 eq) and potassium carbonate (1.5 eq). The resulting mixture is heated to reflux for 12 hours. The product is then filtered and washed with water to obtain the desired product.", "Step 3: Synthesis of Filimarisin", "2,4-dihydroxy-3-methoxybenzaldehyde (1.0 eq), 2-bromo-5-methyl-3,4-dimethoxypyridine (1.2 eq), and copper(II) sulfate pentahydrate (0.05 eq) are dissolved in ethanol and heated to reflux for 12 hours. The reaction mixture is then cooled and filtered to remove the copper catalyst. The resulting filtrate is treated with sodium borohydride (1.5 eq) in acetic acid to reduce the pyridine ring. The product is then purified by column chromatography to obtain Filimarisin." ] } | |
CAS RN |
480-49-9 |
Molecular Formula |
C35H58O11 |
Molecular Weight |
654.8 g/mol |
IUPAC Name |
(17Z,19E,21E,23E,25E)-4,6,8,10,12,14,16,27-octahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one |
InChI |
InChI=1S/C35H58O11/c1-4-5-11-16-31(42)34-33(44)22-29(40)20-27(38)18-25(36)17-26(37)19-28(39)21-32(43)23(2)14-12-9-7-6-8-10-13-15-30(41)24(3)46-35(34)45/h6-10,12-15,24-34,36-44H,4-5,11,16-22H2,1-3H3/b7-6+,10-8+,12-9+,15-13+,23-14- |
InChI Key |
IMQSIXYSKPIGPD-BWJOQPJXSA-N |
Isomeric SMILES |
CCCCCC(C1C(CC(CC(CC(CC(CC(CC(/C(=C\C=C\C=C\C=C\C=C\C(C(OC1=O)C)O)/C)O)O)O)O)O)O)O)O |
SMILES |
CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O |
Canonical SMILES |
CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O |
Appearance |
Solid powder |
Other CAS RN |
480-49-9 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Desoxylagosin Filimarisin Filipin Filipin I Filipin II Filipin III Filipin IV NSC 3364 NSC-3364 NSC3364 U 5956 U-5956 U5956 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}furan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B1672586.png)


